BenchChemオンラインストアへようこそ!

4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity ADME prediction Drug-likeness

4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 70059-80-2) is a heterocyclic small molecule (C₂₃H₁₆N₄S, MW 380.5 g/mol) that integrates a 2-phenylquinoline scaffold at C-4 with a 4-phenyl-1,2,4-triazole-3-thiol/thione core. The compound belongs to the class of 1,2,4-triazole-3-thiol derivatives, which are recognized in medicinal chemistry for their diverse biological activity profiles including antimicrobial, anticancer, and antioxidant properties.

Molecular Formula C23H16N4S
Molecular Weight 380.5 g/mol
CAS No. 70059-80-2
Cat. No. B3056277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS70059-80-2
Molecular FormulaC23H16N4S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5
InChIInChI=1S/C23H16N4S/c28-23-26-25-22(27(23)17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1-15H,(H,26,28)
InChIKeyKBPNGURCBJPKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 70059-80-2): Core Chemical Identity and Structural Baseline for Comparator-Guided Procurement


4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 70059-80-2) is a heterocyclic small molecule (C₂₃H₁₆N₄S, MW 380.5 g/mol) that integrates a 2-phenylquinoline scaffold at C-4 with a 4-phenyl-1,2,4-triazole-3-thiol/thione core [1]. The compound belongs to the class of 1,2,4-triazole-3-thiol derivatives, which are recognized in medicinal chemistry for their diverse biological activity profiles including antimicrobial, anticancer, and antioxidant properties [2]. It is catalogued as a screening compound (Enamine EN300-07982; PubChem CID 2423908; ZINC13529840) and supplied by multiple vendors at ≥95% purity [3]. Crucially, the N4-phenyl substituent distinguishes it from the more extensively studied N4-allyl (CAS 847503-25-7), N4-ethyl (CAS 588673-84-1), N4-amino, and N4-unsubstituted analogs within the same 2-phenylquinoline-triazole chemotype, creating meaningful differences in lipophilicity, hydrogen-bonding capacity, and molecular recognition that cannot be replicated by simple analog substitution [1][4].

Why N4-Substitution on the 2-Phenylquinoline-Triazole-3-thiol Scaffold Is Not Interchangeable: The Case for 4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol


Within the 2-phenylquinoline-4-yl-1,2,4-triazole-3-thiol chemotype, the identity of the N4 substituent governs lipophilicity, hydrogen-bond donor/acceptor balance, molecular shape, and target-binding interactions in ways that preclude simple generic substitution [1]. Replacing the N4-phenyl group with an allyl (CAS 847503-25-7, XLogP3 ~4.2), ethyl (CAS 588673-84-1, MW 332.4), or amino group alters the computed XLogP3 by ≥0.9 log units, modifies the hydrogen-bond donor count, and changes the fraction of sp³-hybridized carbons—each of which directly impacts membrane permeability, protein-binding promiscuity, and metabolic stability [2]. Furthermore, class-level evidence from structurally related 4-allyl-5-[2-(4-alkoxyphenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol derivatives demonstrates that even modest modifications to the N4 appendage can shift the mechanism of action from weak EGFR kinase inhibition (IC₅₀ >10 μM) to receptor degradation-driven cytotoxicity (IC₅₀ 12.6–14.4 μM in MDA-MB-468 cells), comparable to gefitinib (IC₅₀ 15.2 μM) [3]. These data underscore that N4-substitution is a critical determinant of both physicochemical and pharmacological behavior, and that the specific N4-phenyl configuration of CAS 70059-80-2 occupies a distinct property space that cannot be assumed equivalent to its N4-alkyl or N4-amino congeners [1][3].

Quantitative Comparative Evidence for 4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 70059-80-2) Versus Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: N4-Phenyl vs. N4-Allyl Substitution Drives a ~0.9 Log Unit Increase in Computed Partition Coefficient

The target compound (CAS 70059-80-2, N4-phenyl) has a computed XLogP3 of 5.1, compared to XLogP3 of approximately 4.2 for the closest N4-allyl analog (CAS 847503-25-7, C₂₀H₁₆N₄S, MW 344.43), representing a 0.9 log unit increase in predicted lipophilicity [1][2]. This difference exceeds the commonly accepted threshold of 0.5 log units for meaningful pharmacokinetic divergence. Both compounds share identical triazole-thiol and 2-phenylquinoline-4-yl cores, making the N4 substituent the sole determinant of the lipophilicity gap. The target compound's XLogP3 of 5.1 approaches the upper boundary of the Lipinski Rule of 5 (logP ≤5), whereas the allyl analog sits comfortably within it at 4.2, suggesting that the target compound may exhibit enhanced membrane partitioning but potentially reduced aqueous solubility relative to its N4-alkyl counterparts [1][3].

Lipophilicity ADME prediction Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation: N4-Phenyl Adds 36–48 Da Over N4-Alkyl Analogs While Maintaining Rule-of-5 Compliance

The target compound (MW = 380.5 g/mol, 28 heavy atoms) is 36.1 Da heavier than the 4-allyl analog (MW 344.43, C₂₀H₁₆N₄S) and 48.1 Da heavier than the 4-ethyl analog (MW 332.42, C₁₉H₁₆N₄S), attributable to the replacement of the N4-alkyl group with an N4-phenyl ring [1]. Despite this increase, the target remains well within the Lipinski molecular weight threshold of 500 Da, and its rotatable bond count is identical (3 rotatable bonds) to the 4-allyl analog, meaning the additional mass does not introduce conformational flexibility that could penalize oral bioavailability predictions [1]. The N4-phenyl group also contributes three additional sp²-hybridized carbon atoms (fraction sp³ = 0.00 for the target compound), yielding a fully aromatic, planar N4 substituent versus the sp³-rich allyl (CH₂-CH=CH₂) and ethyl (CH₂CH₃) groups, which may influence π-stacking interactions and crystal packing in solid-state formulations [1].

Molecular weight Heavy atom count Drug-likeness

Hydrogen-Bond Donor Count: Single HBD in the Target Compound vs. Dual HBD in the N4-Amino Analog Creates Distinct Intermolecular Interaction Profiles

The target compound possesses exactly 1 hydrogen-bond donor (the thiol -SH, or thione -NH in the tautomeric form) and 3 hydrogen-bond acceptors (the triazole nitrogens and the quinoline nitrogen), as confirmed by PubChem computed descriptors [1]. In contrast, the 4-amino-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol analog (a key synthetic intermediate described by Hui et al., 2000) carries 2 HBDs (the -NH₂ group at N4 plus the thiol/thione -SH/-NH), with an additional hydrogen-bond acceptor from the amino nitrogen [2]. This HBD count differential is structurally deterministic—the N4-phenyl group cannot donate a hydrogen bond, whereas the N4-amino group can—and has direct implications for protein-ligand hydrogen-bond networks, selectivity against off-targets with HBD-dependent recognition motifs, and the compound's capacity to serve as a metal-coordinating ligand in which the triazole-thiol acts as a monodentate rather than bidentate donor [1][2].

Hydrogen bonding Target engagement Selectivity profiling

Class-Level Cytotoxicity SAR: N4-Allyl Quinoline-Triazole-3-thiol Derivatives Demonstrate EGFR Degradation-Driven Activity (IC₅₀ 12.6–14.4 μM) Comparable to Gefitinib (IC₅₀ 15.2 μM)

Although no direct cytotoxicity or target-engagement data have been published for CAS 70059-80-2 specifically, a closely related series—furfuryl derivatives of 4-allyl-5-[2-(4-alkoxyphenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol (Iradyan et al., 2019)—provides the strongest class-level evidence for the biological potential of this chemotype [1]. The most active compounds in that series, VM26 and VM25, exhibited cytotoxicity IC₅₀ values of 12.6 μM and 14.4 μM, respectively, in triple-negative breast cancer MDA-MB-468 cells, comparable to the FDA-approved EGFR inhibitor gefitinib (IC₅₀ 15.2 μM) under the same conditions [1][2]. Critically, these compounds function not as classical ATP-competitive kinase inhibitors (EGFR phosphorylation IC₅₀ >10 μM) but as allosteric degraders that induce endocytic degradation of EGFR, leading to cancer cell detachment from the extracellular matrix—a mechanism distinct from conventional TKIs [1]. The N4-phenyl substitution in the target compound (vs. N4-allyl in the Iradyan series) may alter the hydrophobicity of the allosteric binding pocket interaction, as the study demonstrated that longer alkyl ether chains (higher hydrophobicity) enhanced EGFR degradation potency [1].

EGFR degradation Cytotoxicity Allosteric modulation

Topological Polar Surface Area (tPSA) Parity: Identical 72.6 Ų Across N4-Phenyl and N4-Allyl Analogs Indicates Conserved Passive Permeability Baseline Despite Divergent Lipophilicity

Both the target compound (CAS 70059-80-2) and its 4-allyl analog (CAS 847503-25-7) share an identical computed topological polar surface area (tPSA) of 72.6 Ų, as the tPSA is determined by the heteroatom count and connectivity within the core triazole-thiol and quinoline rings, which are conserved between the two molecules [1][2]. This tPSA value falls well below the commonly cited threshold of 140 Ų for good oral bioavailability and below 90 Ų for blood-brain barrier penetration, predicting favorable passive membrane diffusion for both compounds [3]. The key implication is that the higher lipophilicity of the target compound (XLogP3 5.1 vs. 4.2) is achieved without expanding polar surface area, yielding a higher logP/tPSA ratio that theoretically enhances partitioning into lipid-rich compartments (e.g., cell membranes, adipose tissue, CNS) while maintaining equivalent hydrogen-bond-mediated desolvation penalties [1][3].

tPSA Membrane permeability ADME

Multi-Vendor Availability with Documented Purity ≥95%: Enamine EN300-07982, Santa Cruz Biotechnology, and Bidepharm Supply Chains Provide Reproducible Procurement Pathways

CAS 70059-80-2 is stocked by multiple reputable suppliers with documented purity specifications: Enamine LLC (catalog EN300-07982, the original depositor), Santa Cruz Biotechnology (scbt.com, 1 g unit size), Bidepharm (≥95% purity with batch-specific NMR, HPLC, and GC quality control reports), Aladdin Scientific, and CymitQuimica [1]. This multi-vendor landscape contrasts with several of its closest analogs: the 4-ethyl analog (CAS 588673-84-1) is available primarily through AKSci and Fluorochem at ≥95%, and the N4-unsubstituted analog (5-(2-phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol) has limited commercial availability as of May 2026 . The Enamine catalog entry (EN300-07982) provides a stable, traceable supply chain originating from a compound library specifically designed for medicinal chemistry screening, ensuring batch-to-batch consistency for SAR campaigns [1].

Vendor qualification Purity specification Reproducibility

Optimal Scientific and Industrial Application Scenarios for 4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 70059-80-2) Based on Comparative Evidence


Allosteric EGFR Degrader SAR Expansion: N4-Phenyl as a High-Lipophilicity Probe

The Iradyan et al. (2019) study demonstrated that 4-allyl-5-[2-(4-alkoxyphenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol derivatives (VM25, VM26) induce EGFR degradation with cytotoxicity IC₅₀ values of 12.6–14.4 μM, comparable to gefitinib (15.2 μM) [1]. The authors established that longer alkyl ether chains—conferring higher hydrophobicity in the allosteric site—enhanced degradation potency. With an XLogP3 of 5.1 (vs. ~4.2 for the N4-allyl core), CAS 70059-80-2 provides a pre-built N4-phenyl substitution that may occupy the hydrophobic allosteric pocket more effectively, making it a rational starting point for synthesizing furfuryl or other S-substituted derivatives aimed at improving upon the VM26/VM25 potency benchmark. The compound's single HBD and fully aromatic N4 substituent also simplify interpretation of SAR, as the phenyl group cannot participate in hydrogen bonding that might confound allosteric site occupancy readouts [2].

Lipophilicity-Dependent Membrane Partitioning Studies with Constant tPSA Control

Because CAS 70059-80-2 (tPSA = 72.6 Ų) shares identical topological polar surface area with its N4-allyl analog (CAS 847503-25-7, tPSA = 72.6 Ų) but differs by ~0.9 log units in XLogP3, the two compounds form a matched molecular pair for isolating the contribution of lipophilicity to cellular permeability, P-glycoprotein efflux susceptibility, or plasma protein binding—without the confounding effect of changing hydrogen-bonding surface area [1]. This is particularly valuable for constructing quantitative structure-property relationship (QSPR) models within the quinoline-triazole chemotype. The target compound's predicted boiling point of ~565.3 °C at 760 mmHg also suggests adequate thermal stability for formulation studies requiring elevated processing temperatures [3].

Synthetic Intermediate for Fused Triazolothiadiazine Libraries with Antibacterial Screening Potential

The Hui et al. (2000) synthetic strategy demonstrated that 4-amino-5-mercapto-3-(2-phenylquinolin-4-yl)-1,2,4-triazole (1a) can be condensed with α-halocarbonyl compounds (chloroacetaldehyde, ω-bromoacetophenones, chloranil) to generate s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives with evaluated antibacterial activity [1]. While CAS 70059-80-2 bears an N4-phenyl rather than N4-amino group, its free thiol (-SH) at the triazole 3-position remains available for S-alkylation or cyclocondensation reactions, enabling access to a parallel library of N4-phenyl-substituted fused heterocycles. This library could be screened against the same bacterial panels (S. aureus, E. coli, B. subtilis) used in the Verbanac et al. (2016) study of structurally analogous 2-phenylquinoline-4-carboxylic acid-derived triazole conjugates, which established that aromatic substitution at the triazole N4 position modulates antibacterial MIC values [2].

Computational Docking and Virtual Screening Campaigns Requiring a Fully Aromatic, Planar N4 Substituent

The target compound's fraction sp³ of 0.00—indicating a completely aromatic, planar molecular architecture—combined with its 5-ring system and extended π-surface from the N4-phenyl group, makes it uniquely suited among the 2-phenylquinoline-triazole-3-thiol analogs for computational studies that prioritize π-π stacking or intercalative binding modes [1]. The ZINC database entry (ZINC13529840) provides pre-computed 3D conformers and SEA (Similarity Ensemble Approach) predictions linking the compound to adenosine kinase (ADK), offering a target hypothesis for virtual screening that is not confounded by the conformational flexibility present in N4-alkyl analogs [2]. The compound has not been reported in any clinical trial, confirming its status as an early-discovery chemical probe without pre-existing intellectual property entanglements for target ID campaigns [2].

Quote Request

Request a Quote for 4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.